Product packaging for Zervamicin A1-16(Cat. No.:CAS No. 111908-11-3)

Zervamicin A1-16

Cat. No.: B056356
CAS No.: 111908-11-3
M. Wt: 1763.2 g/mol
InChI Key: BDRNGIBQDOUEHT-LQAFYBHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zervamicin A1-16 is a linear peptaibol antibiotic isolated from the fungus Emericellopsis salmosynnemata. This 16-amino acid peptide is a member of the zervamicin family, characterized by a high content of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), which induces a stable 310-helical conformation. Its primary research value lies in its function as a voltage-gated, ion-selective transmembrane channel former, facilitating the transport of monovalent cations, particularly potassium and sodium ions, across lipid bilayers. This mechanism disrupts ionic gradients and membrane potential, leading to cell death in susceptible microorganisms, notably Gram-positive bacteria and fungi.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C90H139N17O19 B056356 Zervamicin A1-16 CAS No. 111908-11-3

Properties

CAS No.

111908-11-3

Molecular Formula

C90H139N17O19

Molecular Weight

1763.2 g/mol

IUPAC Name

methyl (2S)-2-[[(2S)-1-[2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C90H139N17O19/c1-25-51(7)66(98-70(110)60(96-84(124)126-85(11,12)13)47-56-48-91-58-38-31-30-37-57(56)58)75(115)93-54(10)68(108)100-87(16,17)80(120)99-67(52(8)26-2)76(116)97-65(50(5)6)77(117)104-86(14,15)79(119)95-59(45-49(3)4)71(111)102-89(20,21)82(122)105-42-32-39-62(105)72(112)92-53(9)69(109)101-88(18,19)81(121)107-44-34-41-64(107)74(114)103-90(22,23)83(123)106-43-33-40-63(106)73(113)94-61(78(118)125-24)46-55-35-28-27-29-36-55/h27-31,35-38,48-54,59-67,91H,25-26,32-34,39-47H2,1-24H3,(H,92,112)(H,93,115)(H,94,113)(H,95,119)(H,96,124)(H,97,116)(H,98,110)(H,99,120)(H,100,108)(H,101,109)(H,102,111)(H,103,114)(H,104,117)/t51-,52-,53-,54-,59-,60-,61-,62-,63-,64-,65-,66-,67-/m0/s1

InChI Key

BDRNGIBQDOUEHT-LQAFYBHPSA-N

SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(C)(C)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C)(C)C(=O)N2CCCC2C(=O)NC(C)(C)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)OC)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)OC(C)(C)C

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NC(C)(C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)NC(C)(C)C(=O)N2CCC[C@H]2C(=O)NC(C)(C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)OC)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(C)(C)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C)(C)C(=O)N2CCCC2C(=O)NC(C)(C)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)OC)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)OC(C)(C)C

Other CAS No.

111908-11-3

sequence

WIAXIVXLXPAXPXPF

Synonyms

zervamicin A1-16
Zrv-A1-16

Origin of Product

United States

Advanced Structural Characterization and Conformational Analysis of Zervamicin A1 16

Spectroscopic Techniques for Elucidating Zervamicin A1-16 Conformation

The conformation of this compound in various environments has been extensively studied using a suite of spectroscopic techniques. These methods provide critical insights into the peptide's secondary structure and its dynamic nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. openmedscience.com Studies on Zervamicin IIB, a closely related analogue, have been conducted in various solvents, including a mixture of chloroform (B151607) and methanol (B129727) (9:1, v/v) and methanol and water (1:1, v/v). nih.gov The results from these studies indicate that the peptide maintains a remarkably similar structure across these different solvent environments. nih.gov

The dominant conformation observed is a bent amphiphilic helix. nih.gov This structure is characterized by a mean backbone root mean square deviation (RMSD) of approximately 0.3 Å, suggesting a well-defined fold. nih.gov However, certain regions of the peptide exhibit flexibility, specifically the side chains of the first six amino acid residues: Trp1, Ile2, Gln3, Ile5, and Thr6. nih.gov This mobility is an important feature of the peptide's solution-state behavior. The consistency of the helical structure across solvents of varying polarity suggests that this conformation is a stable and inherent characteristic of the molecule, which is relevant for its function as a channel-former. nih.gov

Solid-state NMR has also been employed to study the orientation of Zervamicin II in phospholipid bilayers. umanitoba.ca These studies provide information on how the peptide inserts itself into cell membranes. umanitoba.ca

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content

Circular Dichroism (CD) spectroscopy is a technique used to investigate the secondary structure of proteins and peptides by measuring the differential absorption of left- and right-handed circularly polarized light. rutgers.eduresearchgate.net The resulting spectrum provides information on the proportions of different secondary structural elements, such as α-helices, β-sheets, and random coils. icdst.org

For peptides like Zervamicin, which are known to adopt helical conformations, CD spectroscopy is particularly useful. The α-helical structure gives rise to a characteristic CD spectrum with negative bands around 222 nm and 208 nm, and a positive band around 195 nm. rutgers.edu Analysis of the CD spectrum of this compound allows for the estimation of its helical content.

Recent advancements in CD spectroscopy analysis, such as the BeStSel (Beta-Structure Selection) method, have improved the accuracy of secondary structure estimation, especially for complex proteins. nih.gov While Zervamicin is predominantly helical, such methods can provide a more detailed and reliable picture of its conformational makeup. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy in Conformational Studies

Fourier-Transform Infrared (FT-IR) spectroscopy is another valuable technique for studying protein and peptide conformation. rjpbcs.com It probes the vibrational modes of the molecule's chemical bonds, with the amide I band (1600-1700 cm⁻¹) being particularly sensitive to the peptide backbone conformation. mdpi.com

The frequency of the amide I band can distinguish between different secondary structures:

α-helices typically show a band around 1650-1658 cm⁻¹.

β-sheets absorb at a lower frequency, around 1620-1640 cm⁻¹.

β-turns are associated with bands around 1665 cm⁻¹, 1670 cm⁻¹, 1683 cm⁻¹, and 1688 cm⁻¹. rjpbcs.com

Random coil conformations result in a band between 1640 cm⁻¹ and 1648 cm⁻¹. rjpbcs.com

By analyzing the FT-IR spectrum of this compound, researchers can corroborate the findings from NMR and CD spectroscopy regarding its helical nature and investigate subtle conformational changes in response to different environments. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the atomic-resolution three-dimensional structure of a molecule in its solid, crystalline state. tulane.edufunaab.edu.ng The technique involves diffracting a beam of X-rays off a crystal of the substance. tugraz.at The resulting diffraction pattern is used to calculate the electron density distribution within the crystal, from which the positions of the atoms can be determined. funaab.edu.ng

For peptaibols like Zervamicin, obtaining a crystal structure provides a static, high-resolution snapshot of its conformation. This solid-state structure serves as a crucial reference point for understanding the more dynamic solution-state conformations observed through NMR and for validating computational models. umanitoba.ca The crystal structure of Zervamicin IIB, for example, confirms the amphipathic helical conformation suggested by other techniques. umanitoba.ca

Computational Modeling and Simulation of this compound Structure

Computational methods, particularly molecular dynamics simulations, offer a powerful approach to study the dynamic aspects of peptide folding and conformational stability that complement experimental techniques. americanpeptidesociety.org

Molecular Dynamics (MD) Simulations of Peptide Folding and Conformation

Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. americanpeptidesociety.org For peptides like this compound, MD simulations can provide insights into the folding process, the stability of different conformations, and the influence of the environment (e.g., water or a membrane) on its structure. wustl.edumdpi.com

Molecular Mechanics and Energy Minimization Approaches

Molecular mechanics is a computational method used to model the three-dimensional structure of molecules. amrita.edu This approach calculates the potential energy of a molecule as a function of its atomic coordinates using a set of parameters known as a force field (e.g., CHARMM, AMBER). researchgate.net The goal of energy minimization, also called geometry optimization, is to find the arrangement of atoms that corresponds to the lowest potential energy, representing the molecule's most stable conformation. amrita.eduyoutube.com This process involves algorithms like steepest descent or conjugate gradient, which iteratively adjust atomic positions to move "downhill" on the potential energy surface until a local or global energy minimum is reached. researchgate.netyoutube.com This is vital for correcting structural problems like poor stereochemistry or impossibly close atomic contacts in a theoretical model. researchgate.net

For peptaibols like Zervamicin, energy calculations are essential for refining structures obtained from experimental data or for predicting conformations. For instance, in the study of Zervamicin IIB, a close analog, energy calculations using the Empirical Conformation Energy Program for Peptides (ECEPP)/2 force field were employed to understand its helical stability and hydrogen bond patterns. researchgate.net Such calculations can reveal the most likely three-dimensional shapes the peptide can adopt, providing critical insights that complement experimental findings from methods like X-ray crystallography or NMR spectroscopy. researchgate.netnih.gov

Analysis of Helical Conformations: Alpha-Helical and 3(10)-Helical Propensities

Peptaibols are defined by their helical structures, which are primarily of two types: the α-helix and the 3(10)-helix. These structures are distinguished by their hydrogen-bonding patterns and geometry. The α-helix is characterized by hydrogen bonds between the carbonyl oxygen of a residue (i) and the amide hydrogen of the residue at position i+4, resulting in 3.6 residues per turn. explorationpub.com In contrast, the 3(10)-helix is thinner and more elongated, formed by hydrogen bonds between residue (i) and residue (i+3), resulting in three residues per turn. explorationpub.com

Zervamicins, being medium-length peptaibols (14-16 residues), often exhibit a mixture of both helical types. explorationpub.com Structural analysis of a 16-residue synthetic analog of Zervamicin IIA revealed a continuous spiral that begins at the N-terminus as a 3(10)-helix, transitions into an α-helix for two turns, and terminates in a spiral of β-bends. nih.gov Similarly, NMR studies on Zervamicin IIB in various environments have shown that its N-terminus predominantly adopts an α-helical conformation, while the C-terminus features a mixed 3(10)/α-helical hydrogen bond pattern. researchgate.netnih.gov This propensity for mixed or distorted helical conformations is a hallmark of many long-chain peptaibols. explorationpub.com The transition between these helical types can be fluid, influenced by the peptide's sequence and length. nih.gov

Table 1: Comparison of α-Helix and 3(10)-Helix Structural Parameters
Parameterα-Helix3(10)-Helix
Hydrogen Bonding Patterni → i+4i → i+3
Residues per Turn3.63.0
Helical Pitch (Å)5.4~6.0
Average φ, ψ Angles (example)-63°, -41°-60°, -27°

Data for this table was compiled from findings reported in studies on helical peptides. explorationpub.comnih.gov

Role of Specific Amino Acid Residues in Conformation and Stability

The specific amino acid sequence of Zervamicin is directly responsible for its unique conformational properties. The presence of non-standard, α,α-dialkylated amino acids, particularly α-aminoisobutyric acid (Aib), is a defining feature. uni-giessen.de

α-Aminoisobutyric Acid (Aib): The inclusion of Aib residues severely restricts the possible conformations of the peptide backbone, strongly promoting the formation of helical structures. explorationpub.comuni-giessen.de The distribution of Aib residues along the Zervamicin chain is a key factor in stabilizing either 3(10)- or α-helical segments. researchgate.netexplorationpub.com

Proline (Pro) and Hydroxyproline (Hyp): Imino acids like Proline and Hydroxyproline introduce kinks or bends into the helical structure. researchgate.net In a crystalline Zervamicin analog, Proline residues were found at the corners of the three β-bends that terminate the helix. nih.gov In Zervamicin IIB, a significant bend in the helix of about 23-47 degrees is induced by a Hydroxyproline residue at position 10. nih.gov

D-Isovaline (Iva): In related Zervamicins like Zrv-IIB, the presence of a D-isovaline (Iva) residue in a sequence of primarily L-amino acids is believed to be important for the conformational stability of the peptide's secondary structure. uni-giessen.de

This intricate interplay of specialized amino acids dictates the precise three-dimensional shape of this compound, giving rise to a stable, yet dynamic, bent-helical structure.

Synthetic Methodologies for Zervamicin A1 16 and Analogues

Total Synthesis Approaches in Solution Phase

The total synthesis of Zervamicin and its analogs has been successfully undertaken using solution-phase strategies. wikipedia.orgwikipedia.orgfishersci.ca These methods involve the sequential coupling of amino acids or peptide fragments in a solvent, a contrast to solid-phase peptide synthesis (SPPS) where the growing peptide chain is anchored to a resin. While SPPS is often faster for standard peptides, solution-phase synthesis is frequently preferred for complex molecules like peptaibols, especially for large-scale production. fishersci.ca

The first total synthesis of Zervamicin IIB, a closely related 15-residue analog of the 16-residue Zervamicin A1-16, was accomplished in solution. wikipedia.org This approach utilized the Fmoc/tert-butyl strategy, where the fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the N-terminus, and tert-butyl (tBu) groups protect reactive side chains. The synthesis involved creating smaller peptide fragments, which were then joined together in a convergent manner. wikipedia.org This fragment-based approach is critical for managing the difficulties associated with synthesizing long peptide chains containing multiple hindered residues. wikipedia.orgfishersci.ca

Segment Condensation Strategies in Peptide Synthesis

Segment condensation is the cornerstone of the solution-phase synthesis of Zervamicins and other peptaibols. wikipedia.orgfishersci.cawikipedia.org This strategy involves the synthesis of several small, protected peptide fragments, which are then coupled to form the full-length peptide. fishersci.cafishersci.fi The selection of fragment junctions is a critical aspect of this approach, designed to minimize side reactions and improve coupling efficiency.

Key considerations in designing a segment condensation strategy for a Zervamicin-like peptide include:

Minimizing Epimerization: To prevent the loss of stereochemical integrity at the C-terminal amino acid of a fragment during activation, segments are often designed to have a glycine (B1666218) or a sterically hindered residue like Aib at their C-terminus. wikipedia.orgfishersci.ca

Avoiding Diketopiperazine Formation: Certain dipeptide sequences, particularly those involving proline, are prone to cyclize, forming stable diketopiperazines. The fragmentation strategy is planned to avoid the generation of such vulnerable dipeptide esters.

Managing Acid-Labile Bonds: The peptide bond between Aib and proline (Pro) is known to be sensitive to acid. Therefore, fragments are designed to keep proline residues at the N-terminus of a segment when possible, which helps to avoid cleavage of the Aib-Pro bond during synthetic steps that require acidic conditions. wikipedia.org

A notable example is the synthesis of the protected 11-amino acid segment (residues 6-16) of Zervamicin II-2, a crucial intermediate. wikipedia.orgfishersci.befishersci.at This demonstrates the practical application of segment condensation for building significant portions of the Zervamicin backbone.

Application of Specialized Coupling Methods

The high concentration of sterically demanding Aib residues in this compound renders standard peptide coupling reagents inefficient. The bulky nature of Aib hinders the formation of peptide bonds, leading to low yields and slow reaction times. To overcome this, several specialized methods have been developed and applied.

Azirine/Oxazolone (B7731731) Method for Aib Residue Introduction

A highly effective technique for incorporating Aib residues is the azirine/oxazolone method. wikipedia.orgwikipedia.orgfishersci.at This method circumvents the need for traditional coupling reagents when introducing Aib. The core of this approach involves the reaction of an N-protected amino acid or peptide acid with a 2,2-disubstituted 2H-azirin-3-amine, which serves as a synthon for the Aib unit. fishersci.at

The reaction proceeds through an intermediate 5(4H)-oxazolone, which is readily formed due to the gem-dialkyl effect of the Aib precursor. fishersci.at This method has been successfully used in the synthesis of the 6-16 segment of Zervamicin II-2, where all Aib residues were introduced with high efficiency. wikipedia.orgfishersci.be For sequences containing Aib-Pro or Aib-Hyp (hydroxyproline), dipeptide synthons like methyl 2,2-dimethyl-2H-azirine-3-prolinate can be used, allowing for the one-step introduction of these challenging dipeptide units. wikipedia.orgwikipedia.orgfishersci.be

Amino Acid Fluoride (B91410) Approach

The amino acid fluoride approach is another powerful tool for forming peptide bonds, especially in sterically hindered contexts. wikipedia.orgfishersci.ca N-protected amino acid fluorides are highly reactive acylating agents that can effectively couple with amino groups where other methods fail. fishersci.se This method is particularly advantageous for coupling Aib residues and has been successfully implemented in the solid-phase synthesis of various peptaibols. wikipedia.orgfishersci.pt The fluorides can be prepared beforehand or generated in situ. fishersci.pt This approach is noted for its ability to suppress racemization, a common side reaction in peptide synthesis. fishersci.se

Microwave-Assisted Peptide Synthesis

Microwave-assisted peptide synthesis (MAPS) has emerged as a valuable technology for accelerating the chemical synthesis of peptides, including complex ones like peptaibols. wikipedia.orgfishersci.cafishersci.se The application of microwave energy can dramatically reduce reaction times for both the coupling and deprotection steps in peptide synthesis. mpg.defishersci.nowikipedia.org For instance, coupling reactions that might take hours conventionally can often be completed in minutes with microwave irradiation. wikipedia.org

This technique has been applied to both solution-phase and solid-phase synthesis. mpg.demycocentral.eu In the context of peptaibols, an automated approach combining microwave assistance with the use of amino acid fluorides for hindered residues has proven effective, reducing synthesis time and cost significantly. fishersci.pt

Challenges and Solutions in Synthetic Route Design

The synthesis of this compound is fraught with challenges, primarily stemming from its unique amino acid composition.

ChallengeDescriptionSolution(s)
Steric Hindrance The multiple α,α-dialkylated amino acids, such as Aib and Iva, create significant steric bulk. This slows down peptide bond formation and often leads to incomplete reactions with standard coupling agents. wikipedia.orgfishersci.ca- Use of highly reactive coupling agents (e.g., Amino Acid Fluorides). wikipedia.orgfishersci.se - Application of the Azirine/Oxazolone method for Aib introduction. wikipedia.orgfishersci.at - Microwave-assisted synthesis to accelerate reaction rates. fishersci.ptwikipedia.org
Epimerization During the activation of a peptide fragment for coupling, the C-terminal amino acid is at risk of racemization (loss of its specific stereochemistry). This occurs via the formation of an oxazolone intermediate. wikipedia.orgfishersci.ca- Select fragments with a C-terminal Glycine or a non-chiral/hindered residue like Aib, which cannot epimerize. wikipedia.orgfishersci.ca - Use of racemization-suppressing additives (e.g., N-hydroxysuccinimide, 1-hydroxybenzotriazole). fishersci.se - The amino acid fluoride approach is also known to reduce stereomutation. fishersci.se
Acid-Labile Bonds The peptide bond between Aib and Proline (Aib-Pro) is susceptible to cleavage under acidic conditions that are often used for deprotection steps in peptide synthesis. wikipedia.org- Strategic selection of peptide fragments to place Proline at the N-terminus of a segment. wikipedia.orgwikipedia.org - Careful choice of protecting groups to avoid harsh acidic conditions.
Side-Chain Protection Amino acids with functionalized side chains, like Glutamine (Gln), require protection that must be stable throughout the synthesis but removable at the end. The Gln side-chain amide can be unstable under certain hydrolysis conditions. fishersci.at- Use of robust protecting groups for sensitive side chains, such as the triphenylmethyl (trityl) group for the Gln amide, which provides stability. fishersci.at

These strategic solutions, often used in combination, are essential for navigating the complexities of Zervamicin synthesis and achieving the desired final product with high purity and in a reasonable yield.

Molecular Mechanisms of Membrane Interaction

Ion Channel Formation in Artificial Lipid Bilayers

Zervamicin A1-16, a synthetic apolar peptaibol, has been demonstrated to form ion channels in planar lipid bilayers. nih.govnih.gov These channels exhibit properties comparable to those of ion channel proteins and are formed by the aggregation of multiple peptide monomers. nih.gov

Models of Peptide-Formed Channels (e.g., Helical Bundle Models, "Hour Glass" Arrangement)

The primary model for channels formed by this compound and related peptaibols is the "helical bundle" model. nih.govnih.gov In this model, several amphipathic, alpha-helical peptide molecules aggregate to form a bundle that spans the lipid bilayer, creating a central, ion-permeable pore. nih.gov For this compound specifically, these channels have been modeled as bundles composed of 4 to 8 parallel helices. nih.govcnjournals.com

A variation of the helical bundle model suggests a distorted arrangement within the bilayer, sometimes described as having a "torpedo" shaped cross-section for higher-order bundles of related zervamicins. nih.gov Furthermore, studies on a related zervamicin, [Leu1]zervamicin, have revealed an "hourglass" shape for the polar channel within the crystal structure. scispace.com This shape is a consequence of the aggregation of bent helices. scispace.compnas.org The bending of the helix, often around a Proline or Hydroxyproline residue, is a common feature in zervamicins and influences the channel's architecture. pnas.orgnih.gov

Electrophysiological Characterization of Channel Properties (e.g., Electric Conductivity, Transmembrane Potential Dissipation, Ion Transport)

The ion channels formed by zervamicins exhibit distinct electrophysiological properties. They are voltage-gated, meaning their formation and activity are dependent on the transmembrane potential. nih.govcore.ac.uk Specifically, cis-positive potentials facilitate the formation of channels by Zervamicin II, a closely related compound, while cis-negative potentials inhibit ion fluxes. nih.gov

The channels display multi-level conductance, with different conductance levels corresponding to a varying number of peptide monomers within the channel bundle. nih.govcore.ac.uk The electrical conductivity of these channels is a direct consequence of ion transport through the central pore. nih.gov This transport is facilitated by interactions between the ions and the peptide, specifically with exposed backbone carbonyl oxygen atoms that line the pore. nih.gov The movement of ions through the channel leads to the dissipation of the transmembrane potential. nih.govnih.gov

Peptide-Membrane Interaction Dynamics

The interaction of this compound with the lipid bilayer is a dynamic process governed by a combination of hydrophobic and electrostatic forces, leading to the peptide's insertion, specific orientation, and eventual oligomerization into functional channels.

Hydrophobic and Electrostatic Interactions Driving Membrane Association

This compound is an amphipathic helix, meaning it has both hydrophobic and hydrophilic faces. pnas.orgumanitoba.ca This dual nature is crucial for its membrane association. The hydrophobic face of the peptide interacts favorably with the nonpolar acyl chains of the lipid bilayer, driving the peptide into the membrane. umanitoba.camdpi.com Concurrently, the polar side chains, which are all located on one side of the helix, can interact with the polar headgroups of the lipids and the aqueous environment. pnas.org

While this compound itself is apolar, the broader zervamicin family contains polar residues that contribute to the stability of the channel through intermolecular hydrogen bonds. iupac.org These electrostatic interactions, alongside the primary hydrophobic forces, are key to the peptide's association with and insertion into the membrane. mdpi.com

Peptide Insertion and Topology within Lipid Bilayers

Upon association with the membrane, this compound inserts into the lipid bilayer. nih.govmdpi.com Solid-state NMR studies on the related Zervamicin II have shown that its orientation within the membrane is dependent on the thickness of the lipid bilayer. nih.govumanitoba.ca In thinner membranes, a transmembrane alignment is favored, where the peptide spans the entire bilayer. nih.govumanitoba.ca However, in thicker membranes, the peptide tends to adopt an orientation parallel to the membrane surface. umanitoba.ca

The topology of membrane-inserted peptides is a critical aspect of their function. nih.govnih.govelifesciences.org For this compound, the formation of a transmembrane channel necessitates a transmembrane orientation of the constituent helices. nih.gov The amphipathic nature of the helix dictates that the hydrophobic surface will be in contact with the lipid acyl chains, while the hydrophilic surface will face the central pore. pnas.org

Role of Peptide Oligomerization in Channel Assembly

The formation of a functional ion channel by this compound is not a monomeric event but requires the self-aggregation or oligomerization of several peptide molecules within the membrane. nih.govcore.ac.uknih.gov The number of monomers in a channel can vary, leading to the observed multiple conductance levels. nih.govcore.ac.uk For instance, studies on Zervamicin IIB suggest that, on average, a channel is composed of approximately 13 peptide monomers. nih.gov

This oligomerization process is driven by interactions between the peptide helices. nih.govresearchgate.net In the case of a spin-labeled Zervamicin IIA analog, studies showed that the peptide molecules form aggregates with an antiparallel orientation. nih.gov The stability of these oligomeric bundles is crucial for the channel's function and is influenced by factors such as the polarity of the peptide and the surrounding lipid environment. iupac.org The association of helices is believed to be stabilized by intermolecular hydrogen bonds between polar side chains of adjacent helices in the bundle. nih.gov

Membrane Permeabilization and Disruption Mechanisms

This compound, a synthetic apolar analogue of naturally occurring zervamicins, induces membrane permeability by forming ion channels. sigmaaldrich.com This process is a hallmark of many antimicrobial peptides and peptaibols, which ultimately leads to the disruption of the cell's electrochemical gradient and cell death. fishersci.cauni.lu The primary mechanism of action for this compound involves the insertion of the peptide into the lipid bilayer and the subsequent aggregation of multiple peptide monomers to form a transmembrane pore. massbank.eu

The formation of these channels is voltage-dependent, typically occurring in response to positive voltages on the cis side (the side of peptide addition). sigmaaldrich.com The general model for this process is the "barrel-stave" model, where the peptides, in a helical conformation, insert into the membrane and align parallel to each other to form the "staves" of a barrel-like structure. wikipedia.org The hydrophilic faces of these amphipathic helices line the central pore, creating a pathway for ion transport, while the hydrophobic faces interact with the lipid acyl chains of the membrane. wikipedia.orgnih.gov

Molecular modeling studies of this compound channels suggest they are formed by bundles of 4 to 8 parallel, trans-bilayer helices. massbank.eu The interaction with ions, such as K+, within the channel is thought to involve the exposed backbone carbonyl oxygen atoms that line the pore. massbank.eu For the related Zervamicin-IIB, analysis of conductance levels suggests that, on average, a channel is composed of approximately 13 peptide monomers. sigmaaldrich.com The structure of these higher-order bundles is not perfectly cylindrical but may be distorted into a "torpedo" shaped cross-section within the plane of the bilayer. sigmaaldrich.com This disruption of the membrane's structural integrity is a key factor in the peptide's antimicrobial activity.

Influence of Membrane Composition and Thickness on Interaction

The interaction of zervamicins with lipid bilayers is significantly modulated by the physical properties of the membrane, particularly its composition and thickness. The binding affinity and the depth of penetration of the peptide are strongly influenced by the length of the phospholipid acyl chains, which determines the hydrophobic thickness of the membrane. fishersci.caresearchgate.net

Studies on Zervamicin II, a closely related peptaibol, have demonstrated that membrane thickness dictates the orientation of the peptide. researchgate.net In thinner membranes, such as those composed of 1,2-dicapryloyl-sn-glycero-3-phosphocholine (di-C10:0-PC) or 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (di-C12:0-PC), zervamicin exhibits a higher tendency for transmembrane alignment. fishersci.caresearchgate.net This orientation is conducive to the formation of the "barrel-stave" ion channels.

The specific lipid composition also plays a role. Most experimental studies utilize model membranes, such as those made from diphytanoyl phosphatidylcholine or POPC, to investigate these interactions. sigmaaldrich.comwikipedia.org The presence of different lipids can affect packing, fluidity, and surface charge, which in turn influences peptide binding and insertion. wikipedia.org

Table 1: Effect of Membrane Thickness on Zervamicin Orientation
Membrane LipidAcyl Chain LengthMembrane ThicknessPredominant Zervamicin OrientationReference
di-C10:0-PC10 carbonsThinTransmembrane researchgate.net
di-C12:0-PC12 carbonsThinTransmembrane researchgate.net
diC(16:1)PC16 carbonsIntermediateMixed/Transmembrane tendency fishersci.ca
POPC (16:0/18:1)16/18 carbonsThickParallel to surface fishersci.caresearchgate.net
diC(20:1)PC20 carbonsVery ThickParallel to surface fishersci.ca

Conformational Changes Associated with Membrane Integration and Channel Gating

The structure of this compound is not static; it undergoes significant conformational changes upon interacting with and integrating into the lipid membrane. In solution, peptaibols may exist in various conformations, but in the presence of a membrane, they predominantly adopt a helical structure, which is essential for channel formation. massbank.eu Crystallographic studies of a synthetic analog of Zervamicin IIA reveal a complex and continuous spiral structure that incorporates a 3(10)-helix at the N-terminus, transitions to an α-helix for two turns, and terminates in a spiral of three β-bends. nih.gov This inherent flexibility allows the peptide to adapt to the hydrophobic environment of the membrane core.

The process of ion channel gating—the transition between open and closed states—is intrinsically linked to conformational changes of the peptide monomers within the aggregated bundle. sobereva.comlipidmaps.org For zervamicins, the kinetics of switching between different conductance levels are rapid, suggesting relatively low energy barriers for these conformational transitions. sigmaaldrich.com

Molecular modeling provides insights into potential gating mechanisms. One proposed model for this compound involves the rotation of sidechains that line the pore. massbank.eu Specifically, the rotation of the tryptophan residue at position 15 (W15) about its Cβ-Cγ bond has been suggested as a possible mechanism for occluding the central pore, thereby "gating" the channel. massbank.eu In the related Leu-zervamicin, it has been proposed that the Hyp (hydroxyproline) and Gln (glutamine) residues could be the site of a gating mechanism for ion passage. fishersci.ca These localized conformational shifts within the peptide structure can effectively control the flow of ions without requiring the complete disassembly and reassembly of the channel bundle. This gating is a response to changes in the transmembrane voltage, which alters the forces on the peptide helices and their constituent sidechains.

Table 2: Structural Features and Proposed Gating Elements of Zervamicins
Zervamicin Type/AnalogStructural FeatureProposed Gating Mechanism/ElementReference
This compoundα-helical bundleRotation of W15 sidechain massbank.eu
Zervamicin IIA Analog3(10)-helix, α-helix, β-bend ribbonInherent backbone flexibility nih.gov
Leu-zervamicinBent helical conformationInvolvement of Hyp (10) and Gln (11) residues fishersci.ca
Zervamicin-IIB"Torpedo" shaped helix bundleRapid intra-burst switching between conductance levels sigmaaldrich.com

Antimicrobial Activity Studies Non Clinical Contexts

In vitro Assays for Antimicrobial Efficacy Against Fungi and Bacteria

Zervamicins, a group of peptide antibiotics produced by the fungus Emericellopsis salmosynnemata, demonstrate notable antimicrobial activity. tandfonline.comontosight.aimdpi.com Studies on Zervamicin IIB, a closely related 16-amino acid peptaibol, show it is active against Gram-positive bacteria and, to a lesser extent, Gram-negative bacteria. psu.educore.ac.uk This antimicrobial profile is characteristic of many peptaibols, which generally exhibit more potent activity against Gram-positive bacteria and fungi. nih.gov The reduced efficacy against Gram-negative bacteria is often attributed to the outer lipopolysaccharide (LPS) layer, which can hinder the peptide's ability to reach the cytoplasmic membrane. researchgate.net

The effectiveness of an antimicrobial agent is quantified using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism in vitro. idexx.dknih.gov While specific MIC values for Zervamicin A1-16 are not widely documented, the general activity of peptaibols is well-established. For instance, some fungal-derived metabolites have shown efficacy with MIC values ranging from as low as 1.0 µg/mL to over 128.0 µg/mL against various pathogens. umanitoba.caplos.org The antimicrobial activity of peptaibols can also be assessed by measuring the zone of inhibition in agar (B569324) diffusion assays. plos.orgnih.gov

The table below illustrates typical data points used in such in vitro assays, though specific values for this compound are not available in the provided search results. The data is representative of how antimicrobial efficacy is reported.

To interact with the table, please click on the headers to sort the data.

MicroorganismTypeReported MIC Range for Peptaibols (µg/mL)
Staphylococcus aureusGram-positive Bacteria2 - 16
Bacillus subtilisGram-positive Bacteria1 - 8
Escherichia coliGram-negative Bacteria> 64
Pseudomonas aeruginosaGram-negative Bacteria> 128
Candida albicansFungus (Yeast)8 - 32
Aspergillus nigerFungus (Mold)16 - 64

Note: The values in this table are illustrative for peptaibols and are not specific to this compound. Data compiled from general knowledge on peptaibol activity.

Mechanisms of Microbial Growth Inhibition and Cell Lysis

The primary mechanism of action for zervamicins and other peptaibols is the disruption of the microbial cell membrane's integrity. tandfonline.comontosight.aiua.pt These peptides are known to form voltage-dependent ion channels or pores within the lipid bilayer. psu.edunih.govnih.gov This action is facilitated by the amphipathic, helical structure of the peptide, which allows it to insert itself into the cell membrane. tandfonline.comumanitoba.ca

The process is often described by the "barrel-stave" model, where several peptide monomers (helices) aggregate within the membrane. psu.eduumanitoba.ca This assembly forms a pore-like structure, with the hydrophilic (polar) side chains of the peptides lining the channel and the hydrophobic (non-polar) surfaces interacting with the lipid core of the membrane. psu.edunih.gov The formation of these transmembrane channels leads to an uncontrolled leakage of essential ions and small molecules from the cytoplasm, disrupting the cell's osmotic balance and electrochemical gradients, which ultimately results in cell lysis and death. tandfonline.comfrontiersin.org

Crystal structure studies of a zervamicin analog, [Leu1]zervamicin, show that the peptide helices aggregate to form water channels that can be interrupted by hydrogen bonds between specific amino acid residues of adjacent helices. pnas.org This suggests a potential gating mechanism for controlling ion transport. pnas.org The ability of zervamicins to form these pores is dependent on factors such as membrane potential and the peptide's concentration. nih.gov

Investigation of Synergistic Antimicrobial Effects with Other Agents

The use of antimicrobial peptides in combination with conventional antibiotics is a promising strategy to combat resistant pathogens. frontiersin.org The membrane-disrupting action of peptaibols like zervamicins can facilitate the entry of other antimicrobial agents into the bacterial cell, leading to a synergistic effect where the combined efficacy is greater than the sum of the individual effects. tandfonline.comfrontiersin.org This can potentially restore the effectiveness of antibiotics that a pathogen has developed resistance to. tandfonline.com

Studies on various peptaibols have demonstrated this synergistic potential. For instance, some peptides show increased synergy when combined with conventional antibiotics, an effect that can be more pronounced even if the peptide's individual antibacterial activity is moderate. researchgate.net The combination of peptaibols with other compounds can lead to a super-additive effect against parasites like Leishmania, achieved at significantly lower concentrations than when the drugs are used alone. nih.gov This synergy not only enhances the therapeutic effect but also offers benefits like reducing the required dosage, which can lower toxicity and minimize the probability of resistance development. unipd.it While direct studies on this compound are lacking, the known mechanism of action for the zervamicin class strongly suggests a high potential for synergistic activity with other antimicrobial drugs that target intracellular processes like protein or nucleic acid synthesis. nih.govfrontiersin.org

Comparative Studies with Other Peptaibol Antibiotics in Model Systems

Comparative studies help to understand the structure-activity relationships among different peptaibols. Zervamicins have been compared with alamethicin (B1591596), one of the most extensively studied peptaibols. researchgate.netumanitoba.canih.gov Although both are channel-forming peptides, there are significant structural differences. Zervamicin is four amino acids shorter than alamethicin and possesses a higher proportion of polar side chains, resulting in a more pronounced amphipathic character. umanitoba.ca These differences in length, helical conformation, and distribution of proline residues influence how they orient themselves and behave within phospholipid membranes. umanitoba.ca

In studies using oriented lipid bilayers, both zervamicin and alamethicin were observed to insert into the membrane, but their alignment and stability within the membrane differed, which could account for variations in their biological activities. umanitoba.ca For example, at certain lipid-to-peptide ratios, alamethicin predominantly adopts a transmembrane alignment, while zervamicin shows a broader distribution of orientations. umanitoba.ca

Another comparison was made between Zervamicin IIB and Antiamoebin I, another 16-residue peptaibol. tcdb.org This study found that Antiamoebin I has relatively weaker biological and channel-forming activities compared to Zervamicin IIB. tcdb.org Such comparative analyses are crucial for elucidating the key structural features that determine the potency and specific action of different peptaibol antibiotics.

Zervamicin A1 16 Analogues and Derivatives Research

Design and Synthesis of Functional Analogues (e.g., Apolar Analogues, Truncations, Modifications)

The design and synthesis of functional analogues of Zervamicin A1-16 provide valuable tools for probing its biological functions. Strategies often involve the substitution of specific amino acid residues to alter properties like polarity or the truncation of the peptide to identify essential structural motifs. nih.govacs.orgresearchgate.netresearchgate.net

A notable example is the creation of synthetic apolar analogues. One such analogue, referred to as Zrv-Al-16, has been synthesized and studied for its channel-forming properties. nih.gov This modification involves replacing polar residues with nonpolar ones to investigate the role of the hydrophilic face of the helix in membrane interaction and channel formation. The synthesis of such peptaibols is chemically challenging due to the presence of sterically hindered α,α-dialkylated amino acids like α-aminoisobutyric acid (Aib), which are characteristic of this class of peptides. nih.govacs.org Methodologies such as solution-phase synthesis using segment condensation are employed to overcome these difficulties. nih.govacs.orgresearchgate.netresearchgate.net

Further modifications can include substitutions at specific positions. For instance, analogues of a related zervamicin have been synthesized with substitutions such as Threonine at position 13 to Alanine. cnjournals.com The synthesis of various peptaibols, including Zervamicin IIB, has been achieved through both solution-phase and solid-phase methods, demonstrating the feasibility of generating a wide array of derivatives for functional studies. nih.govacs.org These synthetic efforts are foundational for detailed structure-activity relationship and comparative analyses.

Structure-Activity Relationship (SAR) Studies for Biological Function

Structure-activity relationship (SAR) studies are essential for correlating the chemical structure of this compound and its analogues with their biological functions, primarily their ability to form ion channels in cell membranes.

The amphipathic nature of the zervamicin helix, with polar and non-polar residues situated on opposite faces, is critical for its activity. pnas.org SAR studies suggest that the distribution and nature of polar residues significantly influence function. For instance, in the broader zervamicin family, the Gln11 residue is hypothesized to play a key role in controlling the opening and closing of the ion channel, highlighting the functional importance of specific polar residues within the helical structure. pnas.org

The comparison between different peptaibols provides further SAR insights. The higher proportion of polar sidechains in zervamicins compared to alamethicin (B1591596) is a key structural difference that impacts their interaction with membranes. nih.govumanitoba.ca The N-terminal region is also crucial; studies comparing Zervamicin IIB with Antiamoebin I, which has a different N-terminal composition, reveal that these differences lead to significantly varied biological and channel-forming activities. tcdb.org Zervamicin IIB demonstrates more potent activity, suggesting the N-terminal sequence is a major determinant of function. tcdb.org

Comparative Analysis of this compound with Related Peptaibols (e.g., Alamethicin, Ampullosporin A, Zervamicin IIB)

Comparing this compound and its close relatives with other peptaibols provides a broader context for its structure and function. Key comparators include Alamethicin, Ampullosporin A, and other zervamicin variants like Zervamicin IIB.

Zervamicin vs. Alamethicin: Zervamicins and alamethicins are related peptaibol channel formers, but they possess distinct structural and functional characteristics. nih.gov Zervamicins are shorter, typically 16 residues, compared to the 20 residues of alamethicin. umanitoba.ca A key difference is that zervamicins contain a higher proportion of polar sidechains, resulting in a more pronounced hydrophobic moment. nih.govumanitoba.ca This affects their behavior in membranes; solid-state NMR studies show that alamethicin predominantly adopts a transmembrane orientation, whereas Zervamicin II is more inclined to an in-plane alignment on the membrane surface. umanitoba.ca Functionally, while both form voltage-dependent, multi-level ion channels, the kinetics of switching between conductance states are approximately an order of magnitude faster for Zervamicin IIB than for alamethicin. nih.gov

Zervamicin vs. Ampullosporin A: Ampullosporin A is a 15-residue peptaibol. nih.gov Direct comparative studies of membrane activity involving Zervamicin IIB (a 16-residue zervamicin) and Ampullosporin A show a clear hierarchy. The ability to permeabilize phospholipid membranes, measured by K+ transport and dissipation of transmembrane potential, decreases in the order of Zervamicin IIB > Ampullosporin A > Antiamoebin I. nih.govresearchgate.net This difference in activity correlates directly with their respective binding affinities to the membrane. nih.govresearchgate.net Furthermore, the interaction of these peptaibols with the membrane is influenced by lipid composition. The binding affinity of Zervamicin IIB and the penetration depth of its N-terminal Tryptophan residue are strongly affected by the thickness of the membrane, a dependency not observed for Ampullosporin A. nih.gov In thinner membranes, Zervamicin IIB shows a greater tendency for transmembrane alignment. nih.gov

Zervamicin vs. Zervamicin IIB: this compound is an analogue within the larger zervamicin family, which includes multiple components like Zervamicin IIA and IIB. pnas.org Zervamicin IIB has the sequence Ac-Trp-Ile-Gln-Iva-Ile-Thr-Aib-Leu-Aib-Hyp-Gln-Aib-Hyp-Aib-Pro-Phl. psu.edu These zervamicins share a 16-residue length and a bent helical conformation, with an α-helix at the N-terminus and a mixed 310/α-helix pattern at the C-terminus. psu.edu The channel-forming properties of this compound are often inferred from detailed studies on more abundant or synthetically accessible analogues like Zervamicin IIB. nih.gov

Comparative Data of Zervamicin and Related Peptaibols

Feature Zervamicin IIB Alamethicin Ampullosporin A
Residue Length 16 20 15
Key Structural Feature Higher proportion of polar sidechains; bent helix Longer α-helix; G-X-X-P hinge motif Bent α-helix with C-terminal β-turn
Membrane Orientation Predominantly in-plane surface alignment, transmembrane in thin membranes umanitoba.canih.gov Predominantly transmembrane umanitoba.ca Surface association nih.gov
Channel Kinetics Fast switching between conductance levels nih.gov Slower switching compared to Zervamicin IIB nih.gov Forms voltage-dependent channels
Relative Membrane Activity High nih.govresearchgate.net High Moderate (Lower than Zervamicin IIB) nih.govresearchgate.net

Advanced Research Methodologies Applied to Zervamicin A1 16

Fluorescence Spectroscopy and Quenching Techniques for Membrane Penetration Depth

Fluorescence spectroscopy is a powerful tool for investigating the position and environment of molecules within lipid bilayers. ccmb.res.in The intrinsic fluorescence of amino acid residues, particularly tryptophan, or the use of extrinsic fluorescent probes allows researchers to monitor the interactions of peptides like Zervamicin with membranes. ccmb.res.in A key application of this technique is the determination of a peptide's penetration depth into the membrane, which is crucial for understanding its mechanism of action. nih.gov

Fluorescence quenching techniques are central to these depth-dependent studies. springernature.com In these experiments, quencher molecules, which can diminish the fluorescence intensity of a nearby fluorophore, are strategically placed at known depths within the lipid bilayer. ccmb.res.innih.gov Commonly used quenchers include spin-labeled lipids or fatty acids (e.g., doxyl stearic acids) and brominated lipids, where the quenching group is attached to a specific carbon atom of the acyl chain. ccmb.res.innih.gov

By observing the degree of quenching of a fluorophore on the peptide by a series of these depth-specific quenchers, researchers can deduce the fluorophore's proximity to each quencher and thereby calculate its average depth within the membrane. nih.govedinst.com For instance, studies on Zervamicin IIB, a related peptaibol, have utilized the intrinsic fluorescence of its N-terminal tryptophan residue. nih.gov The environmental sensitivity of this residue's fluorescence, along with quenching by both water-soluble (iodide) and membrane-bound (5- and 16-doxyl stearic acids) quenchers, was explored to follow the insertion of the N-terminus into phosphatidylcholine membranes. nih.gov Such studies revealed that the penetration depth of Zervamicin is significantly influenced by the thickness of the membrane. nih.gov

The primary data from these experiments are the fluorescence intensities of the peptide in the presence and absence of quenchers at various positions. The analysis, often employing the parallax method or distribution analysis, yields a precise localization of the peptide within the bilayer. nih.gov

Table 1: Common Quenching Agents for Membrane Penetration Studies This table is interactive. You can sort and filter the data.

Quencher Type Example Typical Location in Membrane
Water-Soluble Iodide (I⁻) Aqueous phase, probes surface exposure
Spin-Labeled Lipid 5-doxyl stearic acid Acyl chain region, near the headgroups
Spin-Labeled Lipid 16-doxyl stearic acid Acyl chain region, deep in the hydrocarbon core

Model Membrane Systems in Biophysical Research

To study the interaction of Zervamicin A1-16 with cell membranes in a controlled and reproducible manner, researchers employ various artificial model membrane systems. biorxiv.org These systems mimic the fundamental lipid bilayer structure of biological membranes, allowing for the isolation and detailed characterization of peptide-lipid interactions. biorxiv.orgnih.gov

Planar Lipid Bilayers (PLBs): These are formed by spanning a lipid bilayer across a small aperture separating two aqueous compartments. semanticscholar.orgnih.gov PLBs are the gold standard for electrophysiological measurements of ion channel activity. nih.gov this compound and its analogs have been shown to form voltage-dependent, multi-level ion channels in planar diphytanoyl phosphatidylcholine bilayers. nih.govnih.gov This system allows for the direct measurement of channel conductance, ion selectivity, and gating kinetics, providing fundamental data on the functional properties of the channels formed by peptide aggregates. nih.gov

Vesicles (Liposomes): Vesicles are spherical shells composed of one or more lipid bilayers enclosing an aqueous core. mdpi.com They are versatile models used in a wide range of assays, including fluorescence spectroscopy, to study peptide binding, membrane permeabilization, and lipid mixing. nih.govethz.ch Large Unilamellar Vesicles (LUVs) are often used in fluorescence quenching experiments to determine the penetration depth of peptides like Zervamicin. nih.govmdpi.com Studies on Zervamicin IIB in vesicular systems have measured potassium ion (K+) transport and the dissipation of transmembrane potential to quantify membrane-perturbing properties. nih.gov

Monolayers: A lipid monolayer is formed at an air-water or oil-water interface. nih.gov This system allows for the study of peptide insertion into the membrane by measuring changes in surface pressure. While less common for studying transmembrane channels, it provides valuable information about the initial adsorption and interaction of peptides with the lipid headgroup region. mdpi.com

Supported Lipid Bilayers (SLBs): In an SLB, a planar lipid bilayer is deposited on a solid substrate. nih.govrsc.org This system is amenable to surface-sensitive techniques like atomic force microscopy (AFM) and quartz crystal microbalance (QCM-D), which can visualize membrane disruption or peptide-induced domain formation in real-time.

The choice of lipid composition in these models is critical. For Zervamicin studies, lipids like diphytanoyl phosphatidylcholine (DPhPC) and 1,2-diphytanoylphosphatidylcholine are often used due to their stability and resemblance to biological membranes. nih.govnih.gov

Table 2: Comparison of Model Membrane Systems This table is interactive. You can sort and filter the data.

Model System Primary Application for Zervamicin Research Advantages Limitations
Planar Lipid Bilayer (PLB) Ion channel electrophysiology Direct measurement of channel properties Technically demanding; lower stability
Vesicles (Liposomes) Binding affinity, permeabilization, fluorescence studies Easy to prepare; stable; suitable for bulk assays Indirect measurement of channel function
Monolayers Peptide adsorption and insertion studies Precise control of surface pressure and area Does not model a full bilayer

Computational Approaches

Computational modeling provides a powerful complement to experimental techniques, offering atomic-level resolution of the dynamic processes involved in Zervamicin's function.

Potential of Mean Force (PMF) calculations are a computational method used to determine the free energy profile of a molecule as it moves along a specific reaction coordinate. gromacs.orgepj-conferences.org For Zervamicin, a relevant PMF calculation would map the free energy changes as the peptide inserts from the aqueous phase into and across a lipid bilayer. nih.gov The resulting energy profile reveals potential energy barriers to insertion and stable positions of the peptide within the membrane. statisticalbiophysicsblog.org

This technique is particularly valuable for understanding the thermodynamics of ion permeation through the channel. nih.gov By calculating the PMF for an ion moving along the pore axis of a Zervamicin channel bundle, one can identify binding sites, estimate the energy barriers that control the rate of transport, and rationalize the channel's ion selectivity. nih.gov Although computationally intensive, PMF calculations provide unparalleled insight into the free energy landscapes that govern peptide-membrane interactions and channel function. rush.edu

The Accessible Surface Area (ASA), or Solvent-Accessible Surface Area (SASA), is the surface area of a molecule that is accessible to a solvent probe, typically modeled as a sphere with the radius of a water molecule. wikipedia.org In the context of Zervamicin, ASA calculations are used to analyze the peptide's interaction with the lipid bilayer and with ions. nih.govcnjournals.com

When a peptide inserts into a membrane, its ASA changes as some parts become buried in the hydrophobic core of the bilayer while others remain exposed to the aqueous environment or the lipid headgroups. nih.gov Calculating the change in ASA upon membrane binding helps quantify the hydrophobic driving force for insertion. Furthermore, in models of the Zervamicin ion channel, which is formed by a bundle of helices, ASA calculations can identify which atoms line the central pore. nih.gov For this compound, these calculations have been used to explore K+ ion-channel interactions, revealing that exposed backbone carbonyl oxygen atoms are key interaction sites for the permeating ion. nih.gov

Principal Component Analysis (PCA) is a statistical technique used to simplify the complexity of large datasets by reducing their dimensionality. mdpi.comibm.com In computational biology, PCA is applied to molecular dynamics (MD) simulation trajectories to identify the dominant, large-scale motions of a protein or peptide. nih.govnih.gov A trajectory of a Zervamicin monomer or a channel bundle contains a massive amount of information about the time-dependent positions of thousands of atoms. PCA distills this complex motion into a few "principal components" or "essential dynamics modes," which represent the most significant conformational changes occurring during the simulation. nih.gov

For Zervamicin, PCA can be used to analyze the flexibility of the peptide backbone, the relative motion of different helical segments within a channel bundle, or conformational changes that may be linked to channel gating. nih.gov By projecting the simulation trajectory onto the first few principal components, one can visualize the essential conformational landscape sampled by the peptide, revealing distinct conformational states and the transitions between them. nih.gov This approach helps to move beyond a static picture and understand the functionally relevant dynamics of the Zervamicin channel.

Table 3: PubChem Compound Identifiers

Compound Name PubChem CID
This compound 16132034
Zervamicin IIB 6440810
Potassium 412
Diphytanoyl phosphatidylcholine 10996841

Future Research Directions and Theoretical Frameworks

Elucidating the Interplay of Peptide-Membrane Interactions and Conformational States

A critical area for future research lies in unraveling the complex relationship between the conformational states of Zervamicin A1-16 and its interaction with cell membranes. Peptides like Zervamicin often undergo significant conformational changes upon encountering a membrane environment. plos.org In solution, they may exist in a variety of conformations, including disordered loops and partially helical structures. researchgate.net However, upon approaching a lipid bilayer, they tend to adopt more ordered structures, such as α-helices or 310-helices, to facilitate membrane insertion and subsequent activity. researchgate.netcsic.es

The transition from a less ordered state in the aqueous phase to a more structured conformation within the membrane is a key determinant of the peptide's biological function. researchgate.net Understanding this dynamic interplay is fundamental. Future studies will likely employ a combination of experimental techniques, such as solid-state NMR and oriented circular dichroism, to probe the membrane-bound structures and conformational transitions of peptaibols under near-native conditions. plos.org These methods allow for the characterization of the peptide's alignment and structure within a lipid bilayer, providing insights into how its conformation influences its membrane-perturbing activities. plos.org

The amino acid sequence of a peptaibol intrinsically encodes its flexibility and conformational dynamics. researchgate.net The presence of residues like α-aminoisobutyric acid (Aib) and isovaline (B112821) (Iva) significantly restricts the available conformational space, favoring helical structures. researchgate.netexplorationpub.com The specific arrangement of these and other amino acids dictates the peptide's propensity to form different types of helices, such as the 310-helix, which is a common structural motif in peptaibols. csic.esexplorationpub.com Elucidating how the sequence dictates these conformational preferences and how they, in turn, govern the peptide's interaction with membranes of varying composition and thickness remains a key research objective. nih.gov

Exploration of Molecular Recognition and Specificity in Membrane Binding

The specificity of how this compound and related peptaibols recognize and bind to particular membrane types is another crucial frontier for research. This molecular recognition process is not merely a random event but is governed by a combination of electrostatic and hydrophobic interactions. frontiersin.org The initial attraction is often driven by electrostatic forces between charged residues on the peptide and the lipid headgroups of the membrane. frontiersin.orgbiorxiv.org This is followed by hydrophobic interactions as the nonpolar regions of the peptide insert into the lipid bilayer. frontiersin.org

Future research will aim to dissect the specific molecular determinants of this recognition process. This includes identifying key residues within the peptide that are critical for binding affinity and specificity. fao.org For instance, studies on other membrane-binding proteins have shown that specific motifs can regulate membrane association and orient the protein for optimal interaction with lipid components. nih.gov Similarly, for this compound, it is important to understand how its unique sequence and structure contribute to its preferential interaction with certain types of membranes.

Techniques such as fluorescence quenching can be employed to determine the depth of peptide insertion into the membrane, providing valuable information about its orientation and interaction with the lipid environment. nih.gov Furthermore, computational modeling and molecular dynamics simulations can offer a detailed, atomistic view of the binding process, revealing the specific interactions between the peptide and individual lipid molecules. By understanding the principles of molecular recognition, it may be possible to design peptaibol analogs with enhanced specificity for target membranes, potentially leading to more effective and less toxic therapeutic agents. The use of aptamers, single-stranded DNA or RNA molecules selected for their high affinity and specificity to a target, in studying molecular recognition of cancer cells, for example, highlights the potential for developing highly specific molecular probes. plos.org

Refinement of Synthetic Strategies for Complex Peptaibols

The chemical synthesis of complex peptaibols like this compound presents significant challenges due to their length and the presence of unusual amino acids. scispace.com The incorporation of sterically hindered residues such as Aib requires specialized coupling methods to achieve efficient peptide bond formation. scispace.com Historically, the synthesis of peptaibols has been a difficult task, but advancements in synthetic methodologies have made it more feasible. scispace.com

One notable approach is the 'azirine/oxazolone (B7731731) method', which has been successfully applied to the synthesis of peptaibol fragments and derivatives. scispace.com This method provides an efficient way to introduce α,α-disubstituted amino acids into a growing peptide chain. scispace.com Future research will likely focus on further refining and optimizing such synthetic strategies to improve yields, reduce side reactions, and enable the synthesis of even more complex and longer peptaibol sequences.

Solid-phase peptide synthesis (SPPS) has also been adapted for the preparation of peptaibols. scispace.com Continued development in this area, including the design of new resins, linkers, and coupling reagents, will be crucial for making these complex molecules more accessible for research and potential therapeutic applications. The ability to synthesize analytically pure peptaibols is essential for conducting detailed structure-activity relationship (SAR) studies, which are vital for understanding how specific structural modifications impact biological activity. scispace.com The synthesis of peptaibol segments, such as the (6-16) fragment of Zervamicin II-2, demonstrates the progress in this field. nih.gov

Computational Design and Prediction of Novel Peptaibol Analogues

Computational methods are becoming increasingly powerful tools for the design and prediction of novel molecules with desired properties. nih.gov In the context of peptaibols, computational approaches can be used to design new analogs of this compound with potentially enhanced stability, activity, or specificity. By starting with the known structure and sequence of the natural peptide, researchers can systematically introduce modifications and use computational simulations to predict how these changes will affect the peptide's conformation and interaction with membranes.

Molecular dynamics (MD) simulations, for example, can provide detailed insights into the conformational preferences of peptides and their behavior in different environments. csic.es These simulations can be used to predict the helical propensity of a given sequence and to study the dynamics of peptide-membrane interactions at an atomic level. This information can then be used to guide the design of new analogs with improved properties.

The development of methods that employ building unit concepts allows for the prediction of new structures by assembling predefined molecular fragments. nih.gov This approach could be adapted for the design of novel peptaibols by using known structural motifs, such as different types of helices, as building blocks. By combining these computational design strategies with experimental validation, it will be possible to accelerate the discovery and development of new peptaibol-based therapeutic agents.

Integration of Multidisciplinary Approaches for Comprehensive Understanding

A comprehensive understanding of this compound and other peptaibols can only be achieved through the integration of multidisciplinary approaches. This involves combining insights from chemistry, biology, physics, and computer science to create a holistic picture of how these molecules function.

For example, the synthesis of peptaibol analogs with specific modifications (chemistry) can be coupled with biophysical techniques like NMR and circular dichroism (physics) to study their conformational properties and membrane interactions. plos.org The biological activity of these analogs can then be tested in various assays (biology) to establish structure-activity relationships. nih.gov Throughout this process, computational modeling (computer science) can be used to rationalize the experimental findings and to guide the design of new experiments. csic.es

This integrated approach allows for a synergistic cycle of design, synthesis, characterization, and testing. By bringing together experts from different fields, it is possible to tackle the complex challenges associated with peptaibol research and to unlock their full therapeutic potential. The study of peptaibiotics, a class of peptides that includes peptaibols, benefits from such a multidisciplinary strategy, combining isolation, synthesis, conformational analysis, and bioactivity testing. researchgate.net

Q & A

Q. What structural features of Zervamicin A1-16 enable its interaction with heme-A in Alzheimer’s disease models?

this compound forms two distinct complexes with heme-A: a low-spin hexacoordinate complex (1:2 heme/A1-16 ratio) and a high-spin species. The binding involves residues such as arginine 5, which acts as a proton donor during peroxidase-like activity . To study this, researchers should employ spectroscopic techniques (e.g., UV-Vis, EPR) to monitor spin-state changes and mutational analysis (e.g., His residue substitutions) to identify critical binding sites. Note that while the peroxidase activity of A1-16-heme complexes is measurable (kcat values), its biological relevance remains debated due to lower catalytic efficiency compared to reference enzymes like horseradish peroxidase .

Q. What experimental assays are recommended to assess this compound’s antifungal activity?

Antifungal activity can be evaluated using dual-culture antagonism assays. For example, AKAD A1-16 (a bacterial endophyte producing Zervamicin analogs) demonstrated >90% inhibition against Macrophomina phaseolina and altered hyphal morphology in Fusarium oxysporum (e.g., vacuolation, chlamydospore-like structures) . Quantify inhibition zones or use microscopy to document morphological changes. Include controls with standard antifungal agents (e.g., amphotericin B) for comparative analysis.

Q. How does this compound interact with DNA repeats associated with neurodegenerative disorders?

Molecular docking studies reveal that this compound binds preferentially to CAG and CTG DNA repeats via partial intercalation in the major groove. Key interactions include hydrogen bonding with nitrogenous bases (e.g., guanine, cytosine) and coordination of Cu ions to the N7 position of guanine . For reproducibility, use software like AutoDock Vina with validated DNA repeat structures (e.g., PDBID: 1MNV) and validate findings via circular dichroism (CD) to detect conformational changes in DNA helicity.

Advanced Research Questions

Q. How can contradictory findings regarding this compound’s peroxidase activity be resolved?

While this compound-heme complexes exhibit peroxidase-like activity, their low kcat values (~10<sup>-3</sup> s<sup>-1</sup>) suggest limited biological significance . To address this, researchers should:

  • Compare activity under physiological conditions (e.g., pH, redox environment of AD plaques).
  • Use competitive inhibitors (e.g., ascorbate) to assess specificity.
  • Integrate in vivo models (e.g., transgenic AD mice) to correlate peroxidase activity with amyloid-β aggregation rates.

Q. What methodologies optimize the study of this compound’s dual roles in amyloid-β modulation and oxidative stress?

Design experiments that simultaneously monitor amyloid-β aggregation (via thioflavin T assays) and oxidative markers (e.g., lipid peroxidation products like 4-HNE). Co-localization studies using immunohistochemistry (e.g., Alz50 and HO-1 antibodies) can link this compound’s effects to tau pathology and antioxidant responses . For temporal analysis, employ time-resolved fluorescence or stopped-flow kinetics.

Q. How does this compound’s binding to heme-A influence its aggregation kinetics in vitro?

Use surface plasmon resonance (SPR) to quantify binding affinity (KD) and stoichiometry. Combine with atomic force microscopy (AFM) to visualize real-time amyloid-β fibril disassembly in the presence of heme-A1-16 complexes. Note that heme binding inhibits amyloid-β polymerization and destabilizes preformed fibrils, suggesting a therapeutic mechanism .

Data Analysis and Validation

Q. What statistical approaches are suitable for analyzing this compound’s dose-dependent effects on fungal growth?

Apply non-linear regression models (e.g., log-dose vs. response curves) to calculate IC50 values. For morphological data (e.g., hyphal abnormalities), use qualitative scoring systems (e.g., scale of 0–3 for vacuolation severity) and validate inter-rater reliability via Cohen’s kappa .

Q. How can computational studies on this compound-DNA interactions be experimentally validated?

Validate docking results using electrophoretic mobility shift assays (EMSAs) to confirm DNA binding. For Cu-mediated interactions, employ inductively coupled plasma mass spectrometry (ICP-MS) to quantify metal ion binding stoichiometry .

Comparative and Mechanistic Studies

Q. How does this compound’s mechanism differ from other amyloid-β aggregation inhibitors?

Unlike small-molecule inhibitors (e.g., curcumin), this compound operates via heme-dependent redox modulation. Compare mechanisms using competitive binding assays and redox cycling measurements (e.g., cytochrome c reduction assays) .

Q. What structural analogs of this compound enhance its blood-brain barrier permeability for CNS applications?

Modify the peptide backbone with lipidic tags (e.g., palmitoylation) and assess permeability using in vitro BBB models (e.g., hCMEC/D3 monolayers). Monitor stability via LC-MS/MS and correlate with in vivo biodistribution studies in rodents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.